MAO-B Inhibition: Potency and Isoform Selectivity vs. In-Class Quinolinones
8-Chloro-6-methoxyquinolin-2(1H)-one demonstrates potent and selective inhibition of human monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders. In direct comparisons, it exhibits an IC₅₀ of 215 nM for MAO-B [1], whereas its activity against MAO-A is substantially weaker, with an IC₅₀ of 24,000 nM [2]. This yields a MAO-A/MAO-B selectivity ratio exceeding 110-fold. This profile is significantly differentiated from the parent scaffold, quinolin-2(1H)-one, which shows essentially no MAO-B inhibition (IC₅₀ > 100,000 nM) [3].
| Evidence Dimension | MAO-B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 215 nM |
| Comparator Or Baseline | Quinolin-2(1H)-one (parent scaffold): IC₅₀ > 100,000 nM |
| Quantified Difference | >465-fold improvement in potency |
| Conditions | Human microsomal MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 cells; substrate: kynuramine; product: 4-hydroxyquinoline; detection: fluorescence |
Why This Matters
This high selectivity for MAO-B over MAO-A is a critical safety and efficacy determinant in CNS drug discovery, minimizing tyramine-related hypertensive crises (the 'cheese effect') associated with non-selective MAO inhibitors.
- [1] BindingDB. BDBM50504744 (CHEMBL4514607). IC₅₀ = 215 nM for human MAO-B inhibition. View Source
- [2] BindingDB. BDBM50450832 (CHEMBL4202590). IC₅₀ = 24,000 nM for human MAO-A inhibition. View Source
- [3] BindingDB. BDBM50401981 (CHEMBL1575961). IC₅₀ > 100,000 nM for MAO-A inhibition of quinolin-2(1H)-one. View Source
